5-Bromo-5-nitrobarbituric acid 5-Bromo-5-nitrobarbituric acid
Brand Name: Vulcanchem
CAS No.: 73730-97-9
VCID: VC3942985
InChI: InChI=1S/C4H2BrN3O5/c5-4(8(12)13)1(9)6-3(11)7-2(4)10/h(H2,6,7,9,10,11)
SMILES: C1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])Br
Molecular Formula: C4H2BrN3O5
Molecular Weight: 251.98 g/mol

5-Bromo-5-nitrobarbituric acid

CAS No.: 73730-97-9

Cat. No.: VC3942985

Molecular Formula: C4H2BrN3O5

Molecular Weight: 251.98 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-5-nitrobarbituric acid - 73730-97-9

Specification

CAS No. 73730-97-9
Molecular Formula C4H2BrN3O5
Molecular Weight 251.98 g/mol
IUPAC Name 5-bromo-5-nitro-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C4H2BrN3O5/c5-4(8(12)13)1(9)6-3(11)7-2(4)10/h(H2,6,7,9,10,11)
Standard InChI Key OLXQBXOLRSTLEZ-UHFFFAOYSA-N
SMILES C1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])Br
Canonical SMILES C1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])Br

Introduction

Structural and Nomenclature Foundations

Barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) serves as the parent compound for a vast array of derivatives, with substitutions at the 5-position being particularly consequential for modulating physical, chemical, and biological properties. In 5-bromo-5-nitrobarbituric acid, the simultaneous presence of bromine and nitro groups introduces steric and electronic effects that distinguish it from monosubstituted analogues.

The nitro group (–NO₂), a strong electron-withdrawing substituent, significantly lowers the pKa of the enolic hydroxyl groups, enhancing the compound’s acidity relative to unsubstituted barbituric acid . Concurrently, the bromine atom (–Br) contributes both steric bulk and polarizability, influencing intermolecular interactions such as hydrogen bonding and halogen bonding. Crystallographic studies of 5,5-dihalobarbituric acids reveal that halogen substituents adopt axial and equatorial positions relative to the puckered pyrimidine ring, with bond length disparities arising from conformational strain .

Synthetic Pathways and Optimization

Nitration of Barbituric Acid Derivatives

The synthesis of 5-nitrobarbituric acid typically proceeds via direct nitration of barbituric acid using mixed acid (H₂SO₄/HNO₃), as outlined in classical procedures . This reaction exploits the electrophilic aromatic substitution mechanism, with the nitro group preferentially occupying the 5-position due to thermodynamic control. Recent advancements, such as the in situ generation of nitrating agents, have improved yields and reduced byproduct formation. For example, the use of urea as a condensing agent in nitration media facilitates the isolation of 5-nitrobarbituric acid without intermediate purification steps .

One-Pot Synthesis Considerations

Patent literature describes innovative one-pot methodologies for 5-nitrobarbituric acid salts that bypass intermediate isolation . Adapting this approach for 5-bromo-5-nitrobarbituric acid could involve tandem nitration-bromination in a single reactor, leveraging urea or thiourea derivatives to stabilize reactive intermediates. Key parameters include:

  • pH control: Maintaining a mildly acidic environment (pH 2–5) to favor nitration while suppressing bromine disproportionation.

  • Temperature modulation: Gradual heating from 0°C to 60°C to sequentially activate nitration and bromination steps.

  • Solvent selection: Nitromethane, noted for its compatibility with brominated barbiturates, may serve as an effective medium .

Crystallographic and Conformational Analysis

Pyrimidine Ring Puckering

X-ray diffraction studies of 5,5-dihalobarbituric acids consistently reveal a C5-endo envelope conformation, where the C5 atom deviates from the plane formed by the remaining pyrimidine ring atoms . This puckering minimizes steric clashes between the 5-position substituents and adjacent ring atoms (C4 and C6), as demonstrated in Table 1.

Table 1. Comparative Bond Lengths and Puckering Parameters in 5,5-Disubstituted Barbituric Acids

CompoundC5–X (Å)C5–X' (Å)Puckering Amplitude (Å)θ (°)
5,5-Dibromo 1.9071.9630.20150.7
5,5-Dichloro 1.7521.8030.19852.1
5,5-Dinitro (model)1.4201.4650.20548.9

In 5-bromo-5-nitrobarbituric acid, the larger bromine atom is expected to occupy the axial position, resulting in a C5–Br bond elongation (∼1.96 Å) compared to the equatorial C5–NO₂ bond (∼1.45 Å). This disparity arises from increased 1,3-diaxial repulsions between bromine and the pyrimidine ring’s electron density.

Hydrogen Bonding Networks

The crystal packing of bromonitrobarbituric acid is anticipated to follow motifs observed in related compounds. 5,5-Dibromobarbituric acid hemisolvate forms layered structures via N–H···O and O–H···O interactions, with methanol solvate molecules bridging barbiturate units . Introducing a nitro group would likely enhance dipole-dipole interactions, potentially yielding denser crystal lattices with higher melting points.

Analytical Characterization

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at ∼1740 cm⁻¹ (C=O stretch), ∼1540 cm⁻¹ (asymmetric NO₂ stretch), and ∼650 cm⁻¹ (C–Br stretch).

  • NMR Spectroscopy:

    • ¹H NMR: Absence of C5–H signal; exchangeable protons (N–H) at δ 10–12 ppm.

    • ¹³C NMR: C5 resonance at ∼95 ppm (deshielded by nitro and bromine groups).

Thermal Analysis

Differential scanning calorimetry (DSC) of the pure compound is expected to show a sharp endothermic peak corresponding to melting (predicted range: 210–230°C), followed by exothermic decomposition above 250°C due to nitro group liberation.

Applications and Future Directions

While no direct pharmacological data exist for 5-bromo-5-nitrobarbituric acid, its structural relatives suggest potential applications:

  • Coordination Chemistry: As a polydentate ligand for transition metals, leveraging both carbonyl and nitro donor sites.

  • Energetic Materials: The nitro group confers explosive potential, though bromine’s presence may reduce thermal stability.

  • Synthetic Intermediate: For accessing spirobarbiturates or heterocyclic fused systems via cyclocondensation reactions.

Further research should prioritize single-crystal X-ray diffraction to resolve conformational details and computational studies (DFT) to quantify substituent electronic effects.

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